1,4,5,8-Naphthalenetetracarboxdiimide

Description

The exact mass of the compound Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96429. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6N2O4/c17-11-5-1-2-6-10-8(14(20)16-12(6)18)4-3-7(9(5)10)13(19)15-11/h1-4H,(H,15,17,19)(H,16,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODUWJSFPLUDMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=CC=C4C3=C1C(=O)NC4=O)C(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205440 | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5690-24-4 | |

| Record name | Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5690-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,5,8-Naphthalenetetracarboxylic acid diimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005690244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5690-24-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,8:4,5-tetracarboxydiimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,5,8-NAPHTHALENETETRACARBOXYLIC ACID DIIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/896Z6Y4WZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Cornerstone of n-Type Organic Electronics and Beyond: An In-depth Technical Guide to 1,4,5,8-Naphthalenetetracarboxylic Diimide

This guide provides a comprehensive technical overview of 1,4,5,8-Naphthalenetetracarboxylic diimide (NDI), a pivotal building block in the realm of organic electronics, supramolecular chemistry, and targeted therapeutics. We will delve into its fundamental chemical structure, synthesis methodologies, and its rich physicochemical, photophysical, and electrochemical properties. Furthermore, we will explore its burgeoning application in drug development, with a particular focus on its role as a G-quadruplex ligand in anticancer research. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of NDI and its derivatives.

The NDI Core: A Fusion of Planarity and Electron Deficiency

The fundamental structure of 1,4,5,8-Naphthalenetetracarboxylic diimide is characterized by a planar naphthalene core flanked by two imide groups. This arrangement results in a highly conjugated, electron-deficient aromatic system. The imide nitrogen atoms provide convenient points for functionalization, allowing for the synthesis of a vast library of NDI derivatives with tailored properties. These derivatives can be broadly categorized into symmetrical and unsymmetrical NDIs, depending on the nature of the substituents on the imide nitrogens.

The planarity of the NDI core is a critical feature, facilitating strong π-π stacking interactions. This property is fundamental to its utility in organic electronics, as it promotes intermolecular charge transport. The electron-deficient nature, a consequence of the electron-withdrawing imide groups, imparts n-type semiconductor behavior, making NDIs a cornerstone for the development of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1]

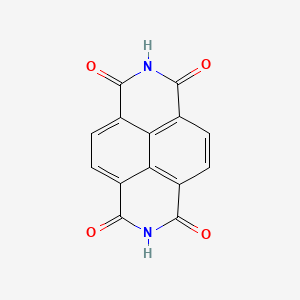

Caption: Figure 1. Chemical Structure of 1,4,5,8-Naphthalenetetracarboxylic diimide (NDI).

Synthesis of the NDI Scaffold: From Dianhydride to Diimide

The synthesis of NDI derivatives typically commences from the commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA).[2] The general approach involves the condensation of NTDA with primary amines.

Synthesis of Symmetrical NDIs

The preparation of symmetrical NDIs is a straightforward one-step process. It involves the reaction of NTDA with two equivalents of a primary amine in a high-boiling point solvent such as dimethylformamide (DMF) or isoquinoline.[2] The reaction is typically carried out at elevated temperatures to drive the imidization to completion.

Synthesis of Unsymmetrical NDIs

The synthesis of unsymmetrical NDIs, bearing two different substituents on the imide nitrogens, requires a more controlled, stepwise approach to avoid the formation of a mixture of products.[2] A common strategy involves the initial reaction of NTDA with one equivalent of the first primary amine under milder conditions to favor the formation of the mono-substituted amic acid or monoimide intermediate.[3] Following purification, this intermediate is then reacted with a second, different primary amine to yield the desired unsymmetrical NDI.

Caption: Figure 2. General Synthesis Workflow for NDI Derivatives.

Experimental Protocol: Synthesis of a Symmetrical N,N'-dialkyl-NDI

This protocol describes a general procedure for the synthesis of a symmetrical NDI derivative.

Materials:

-

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)

-

Primary amine (e.g., n-octylamine)

-

Dimethylformamide (DMF), anhydrous

-

Ethanol

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve NTDA (1.0 eq) in anhydrous DMF.

-

Add the primary amine (2.2 eq) to the solution.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing a solution of ethanol and 1 M HCl.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the precipitate with water and then with ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent (e.g., chloroform, toluene) to obtain the pure symmetrical NDI derivative.[4]

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Physicochemical Properties: Solubility, Stability, and Self-Assembly

The physicochemical properties of NDI derivatives are heavily influenced by the nature of the substituents at the imide positions.

Solubility: Unsubstituted NDI is poorly soluble in most common organic solvents.[5] Introducing alkyl or aryl groups at the imide nitrogens significantly enhances solubility.[6][7] The choice of solvent is critical for processing and device fabrication. Good solvents for many NDI derivatives include chloroform, toluene, and 1,2-dichlorobenzene.[6][7]

Thermal Stability: NDI derivatives generally exhibit high thermal stability, with decomposition temperatures often exceeding 300 °C.[6] This robustness is advantageous for applications in electronic devices that may operate at elevated temperatures.

Self-Assembly: The planar structure of the NDI core promotes strong π-π stacking, leading to self-assembly into ordered structures in both solution and the solid state. This aggregation behavior is crucial for charge transport in organic electronic devices. The nature of the side chains can be tuned to control the packing arrangement (e.g., H- or J-aggregation), which in turn influences the material's optical and electronic properties.[8]

| Property | Observation | Impact on Application |

| Solubility | Poor for unsubstituted NDI; enhanced by imide functionalization.[6][9] | Crucial for solution-based processing and fabrication of thin films for electronic devices. |

| Melting Point | Generally high, often >300 °C.[9] | Indicates high thermal stability, suitable for durable electronic components. |

| Thermal Stability | High, with decomposition temperatures typically above 300 °C.[6] | Enables operation in a wide range of temperatures without degradation. |

Photophysical and Electrochemical Properties: The Heart of NDI's Functionality

The unique electronic structure of NDIs gives rise to their interesting photophysical and electrochemical properties, which are central to their applications.

Photophysical Properties

Core-unsubstituted NDIs typically exhibit strong absorption in the UV region (around 300-400 nm).[10] Their fluorescence is generally weak due to efficient intersystem crossing to the triplet state.[10] However, the absorption and emission properties can be dramatically tuned by chemical modification. Core substitution with electron-donating groups can shift the absorption and emission into the visible and even near-infrared regions.[2] Some NDI derivatives exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state.[8]

| Derivative Type | Typical Absorption Maxima (λmax) | Typical Emission Maxima (λem) | Key Features |

| Core-unsubstituted NDIs | 300 - 400 nm[10] | Weak emission | Strong UV absorbers. |

| Core-substituted NDIs | Tunable (Visible to NIR)[2] | Tunable (Visible to NIR) | Allows for engineering of optical properties for specific applications. |

| Aggregation-Induced Emission (AIE) NDIs | Varies | Enhanced emission in aggregated state[8] | Useful for sensing and bioimaging applications. |

Electrochemical Properties

NDIs are redox-active molecules that can reversibly accept electrons, a property that is central to their function as n-type semiconductors.[11] Cyclic voltammetry is a key technique used to characterize their electrochemical behavior. Typically, NDIs exhibit two reversible one-electron reduction waves, corresponding to the formation of the radical anion (NDI•⁻) and the dianion (NDI²⁻).[12] The reduction potentials can be tuned by modifying the substituents on the NDI core and at the imide positions.

The Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for electron injection and transport in electronic devices, can be estimated from the onset of the first reduction potential.[11]

| Property | Typical Values | Significance |

| First Reduction Potential (Ered1) | Varies with substitution | Relates to the LUMO energy level and electron-accepting ability. |

| Second Reduction Potential (Ered2) | Varies with substitution | Indicates the stability of the dianion species. |

| LUMO Energy Level | Typically in the range of -3.5 to -4.1 eV[8][11] | Determines the efficiency of electron injection and transport in n-type devices. |

Applications in Drug Development: Targeting G-Quadruplexes for Anticancer Therapy

Beyond their applications in materials science, NDI derivatives have emerged as a promising class of molecules in drug development, particularly as anticancer agents.[13][14][15] Their planar, electron-deficient aromatic core makes them ideal candidates for targeting non-canonical DNA structures known as G-quadruplexes.

G-Quadruplexes: A Novel Anticancer Target

G-quadruplexes are four-stranded DNA structures formed in guanine-rich sequences, which are prevalent in telomeres and the promoter regions of many oncogenes.[16][17] The stabilization of these structures by small molecules can inhibit telomerase activity and downregulate the expression of oncogenes, leading to cancer cell death.[16] This makes G-quadruplexes an attractive target for the development of selective anticancer therapies.

Caption: Figure 3. NDI Interaction with a G-Quadruplex Structure.

NDI Derivatives as G-Quadruplex Ligands

The planar aromatic surface of NDIs allows them to bind to the flat G-quartets of G-quadruplexes through π-π stacking interactions.[16] The substituents on the imide positions can be designed to interact with the grooves and loops of the G-quadruplex, enhancing binding affinity and selectivity.[13]

Structure-Activity Relationships (SAR): Extensive research has established key structure-activity relationships for NDI-based G-quadruplex ligands:

-

Positively Charged Side Chains: The introduction of cationic side chains (e.g., containing piperazine or morpholine groups) at the imide positions enhances the affinity for the negatively charged phosphate backbone of DNA through electrostatic interactions.[18][19]

-

Number and Position of Substituents: The number and placement of these side chains on the NDI core (disubstituted, trisubstituted, or tetrasubstituted) significantly impact the binding affinity and selectivity for different G-quadruplex topologies.[13]

-

Linker Length and Flexibility: The length and flexibility of the linkers connecting the cationic groups to the NDI core are crucial for optimal interaction with the G-quadruplex grooves.[18]

Numerous studies have demonstrated the potent in vitro and in vivo anticancer activity of NDI derivatives against a wide range of cancer cell lines, with promising selectivity for cancer cells over normal cells.[14]

Conclusion and Future Outlook

1,4,5,8-Naphthalenetetracarboxylic diimide has proven to be an exceptionally versatile molecular scaffold. Its inherent properties of planarity, electron deficiency, and facile functionalization have established it as a critical component in the field of organic electronics. The ability to precisely tune its physicochemical, photophysical, and electrochemical properties through synthetic chemistry will continue to drive the development of next-generation organic electronic devices with enhanced performance and stability.

Furthermore, the emergence of NDI derivatives as potent and selective G-quadruplex ligands has opened up exciting new avenues in medicinal chemistry. The deep understanding of their structure-activity relationships provides a solid foundation for the rational design of novel anticancer therapeutics with improved efficacy and reduced side effects. The continued exploration of the vast chemical space accessible through NDI functionalization promises to unlock even more innovative applications in materials science, sensing, and medicine.

References

-

D'Antonio, F., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry, 64(7), 3578-3603. [Link]

-

D'Antonio, F., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. PubMed Central. [Link]

-

D'Antonio, F., et al. (2021). Disentangling the Structure-Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. PubMed. [Link]

-

Gattabu, S., et al. (2022). Structure-activity relationship studies on divalent naphthalene diimide G quadruplex ligands with anticancer and antiparasitic activity. Bioorganic & Medicinal Chemistry, 71, 116946. [Link]

-

Bhosale, S. V., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 116(19), 11393-11495. [Link]

-

Singh, P., et al. (2020). Facile synthesis of naphthalene diimide (NDI) derivatives: aggregation-induced emission, photophysical and transport properties. Journal of Materials Science: Materials in Electronics, 31, 4310–4322. [Link]

-

Busch, M., et al. (2021). The electrochemical response of core-functionalized naphthalene Diimides (NDI) – a combined computational and experimental investigation. Aalto University Research Portal. [Link]

-

Martínez-Abadía, M., et al. (2018). An Efficient Method for the Synthesis of New Non‐Symmetrical Naphthalenediimides. ChemistrySelect, 3(32), 9263-9269. [Link]

-

Getautis, V., et al. (2015). Synthesis and properties of dimeric naphthalene diimides. Chemija, 26(2). [Link]

-

Sgarlata, C., et al. (2019). Naphthalene Diimides as Multimodal G-Quadruplex-Selective Ligands. Molecules, 24(3), 426. [Link]

-

Ning, S., et al. (2021). The electrochemical and photophysical properties of NDI‐BN. ResearchGate. [Link]

-

Fei, Z., et al. (2021). Molecular Encapsulation of Naphthalene Diimide (NDI) Based π‐Conjugated Polymers: A Tool for Understanding Photoluminescence. Angewandte Chemie International Edition, 60(45), 25005-25012. [Link]

-

Islam, M. M., et al. (2019). A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative. Molecules, 24(18), 3329. [Link]

-

Lee, S., et al. (2023). Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors. Communications Materials, 4(1), 1-10. [Link]

-

Laramée-Milette, B., & Hanan, G. S. (2016). Electrochemical and structural investigation of the interactions between naphthalene diimides and metal cations. Dalton Transactions, 45(11), 4645-4653. [Link]

-

Kumar, S., et al. (2019). A) UV/Vis absorption and B) emission spectra (l ex = 350 nm) of NDI-NA... ResearchGate. [Link]

-

El-Daly, S. A., & Icil, H. (2015). Functional Naphthalene Diimides: Synthesis, Characterization and Optical Properties. Eastern Mediterranean University Institutional Repository. [Link]

-

Gonzalez, A. (2022). Synthesis of Phosphonate-Based Diimide Ligands. Digital Commons at St. Mary's University. [Link]

-

Tumiatti, V., et al. (2011). Structure-activity relationships of novel substituted naphthalene diimides as anticancer agents. ResearchGate. [Link]

-

Bhosale, S. V., et al. (2016). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews. [Link]

-

Singh, A., et al. (2018). UV–Vis absorption and emission spectra of HD-NDI solution in chloroform... ResearchGate. [Link]

-

Manoli, F., et al. (2022). Naphthalene diimide-naphthalimide dyads promote telomere damage by selectively targeting multimeric G-quadruplexes. Nucleic Acids Research, 50(8), 4255-4267. [Link]

-

Busch, M., et al. (2019). Electrochemical Evaluation of a Napthalene Diimide Derivative for Potential Application in Aqueous Organic Redox Flow Batteries. ResearchGate. [Link]

-

Nakagawa, S., et al. (2012). Synthesis and properties of unsymmetrical N,N'- dialkylterrylenebis(Dicarboximide) derivatives and their related derivatives. Journal of the Society of Photographic Science and Technology of Japan, 75(1), 15-22. [Link]

-

Ohnmacht, S. A., et al. (2014). Structure-Based Design and Evaluation of Naphthalene Diimide G-Quadruplex Ligands As Telomere Targeting Agents in Pancreatic Cancer Cells. Journal of Medicinal Chemistry, 57(12), 5294-5312. [Link]

-

Kim, M., et al. (2021). a) Solubility of NDI‐based stereoisomers in various solvents... ResearchGate. [Link]

-

Hanson, K. (2022). Synthesis of naphthalenediimide derivatives for triplet generation and harvesting through Si(111). The University of Texas at Austin. [Link]

-

Chlebosz, D., et al. (2023). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. Molecules, 28(7), 2975. [Link]

-

Schmidt, W., et al. (2019). Naphthalene diimides with improved solubility for visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 15, 2011-2020. [Link]

-

Chlebosz, D., et al. (2023). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. ResearchGate. [Link]

- Tanaka, M., et al. (1994). Production process of 1,4,5,8-naphthalene tetracarboxylic acid.

-

National Center for Biotechnology Information (2024). 1,4,5,8-Naphthalenetetracarboxylic acid diimide. PubChem Compound Summary for CID 79771. [Link]

-

Sosorev, A. Y., et al. (2020). Structure and properties of naphthalene-diimide N-functionalized with stilbene. Physical Chemistry Chemical Physics, 22(34), 19077-19087. [Link]

Sources

- 1. Structure and properties of naphthalene-diimide N-functionalized with stilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Facile synthesis of naphthalene diimide (NDI) derivatives: aggregation-induced emission, photophysical and transport properties - ProQuest [proquest.com]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Naphthalene diimides with improved solubility for visible light photoredox catalysis [beilstein-journals.org]

- 11. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrochemical and structural investigation of the interactions between naphthalene diimides and metal cations - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 13. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Disentangling the Structure-Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Naphthalene Diimides as Multimodal G-Quadruplex-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Selective G-Quadruplex DNA-Stabilizing Ligand Based on a Cyclic Naphthalene Diimide Derivative | MDPI [mdpi.com]

- 18. Structure-activity relationship studies on divalent naphthalene diimide G quadruplex ligands with anticancer and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Synthesis of 1,4,5,8-Naphthalenetetracarboxylic Diimide (NDI) Derivatives

Introduction: The Versatility and Significance of NDI Derivatives

1,4,5,8-Naphthalenetetracarboxylic diimide (NDI) derivatives represent a class of robust, electron-deficient aromatic compounds that have garnered significant attention across diverse scientific fields.[1] Characterized by a planar, highly conjugated core, NDIs possess exceptional thermal and oxidative stability, high electron affinity, and good charge carrier mobility.[1][2] These intrinsic properties make them exemplary candidates for n-type semiconductors in organic electronics, including organic thin-film transistors (OTFTs) and organic photovoltaic cells.[3][4]

The true power of NDI chemistry lies in its tunability. The molecular structure can be systematically modified at two key locations: the imide nitrogen atoms and the naphthalene core (positions 2, 3, 6, and 7). Such functionalization allows for the fine-tuning of their electronic, optical, and self-assembly properties, leading to a vast array of applications in supramolecular chemistry, sensing, and biomedicine, including as DNA intercalators.[1][2][5] This guide provides an in-depth exploration of the primary synthetic methodologies for accessing this versatile molecular scaffold, offering field-proven insights for researchers in materials science and drug development.

The Cornerstone Precursor: 1,4,5,8-Naphthalenetetracarboxylic Dianhydride (NTDA)

The journey into NDI derivatives begins with the pivotal precursor, 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA).[1] This beige solid is typically synthesized through the oxidation of pyrene, a polycyclic aromatic hydrocarbon.[5] While various oxidants can be employed, chromic acid or a combination of chlorine and hydrolysis are common industrial methods.[5] The commercial availability of NTDA makes it a convenient starting point for most laboratory-scale syntheses.[1]

Strategic Synthesis of NDI Derivatives

The synthetic approach to NDI derivatives is dictated by the desired substitution pattern at the imide nitrogens. The primary distinction lies between the synthesis of symmetrically and unsymmetrically substituted NDIs.

Diagram: General Synthetic Pathways to NDI Derivatives

Caption: Synthetic routes to symmetrical, unsymmetrical, and core-functionalized NDI derivatives.

Synthesis of Symmetrical N,N'-Disubstituted NDIs

The preparation of symmetrical NDIs, where both imide positions are functionalized with the same group, is a straightforward and efficient one-step procedure.[1]

-

Causality Behind the Method: This synthesis relies on the high reactivity of the anhydride groups of NTDA toward primary amines. The condensation reaction readily proceeds to form the two stable, five-membered imide rings.

-

Reaction Conditions: The reaction typically involves condensing NTDA with at least two equivalents of a primary amine in a high-boiling polar aprotic solvent.[1]

-

Solvents: N,N-Dimethylformamide (DMF) or isopropanol are commonly used.[1]

-

Temperature: Reaction temperatures generally range from 70–110 °C.[1]

-

Duration: The reaction is typically heated for 12–24 hours to ensure complete conversion.[1]

-

Innovations: To accelerate this process, microwave-assisted synthesis has been successfully employed, reducing reaction times to mere minutes (1-5 min) while achieving very high yields.[1]

-

Synthesis of Unsymmetrical N,N'-Disubstituted NDIs

Introducing two different substituents onto the imide nitrogens requires a more strategic, multi-step approach to avoid the formation of a difficult-to-separate mixture of symmetrical and unsymmetrical products.[1][5]

-

Causality Behind the Method: The key is to differentiate the reactivity of the two anhydride groups. This is achieved by selectively hydrolyzing one anhydride to a diacid, leaving the other intact. This monoanhydride-diacid intermediate can then be reacted sequentially with two different amines.

-

Two-Step Protocol:

-

Monoanhydride Formation: NTDA is first hydrolyzed to the tetracarboxylic acid form using a base like potassium hydroxide (KOH). Careful re-acidification (e.g., with H₃PO₄ to pH 6.2) leads to the formation of the monoanhydride intermediate.[1]

-

Sequential Imidation: The monoanhydride is then reacted with one equivalent of the first primary amine (R¹-NH₂) to form a naphthalene monoimide-monoanhydride. In the second step, this intermediate is reacted with the second primary amine (R²-NH₂) in a solvent like DMF to yield the final unsymmetrical NDI.[1]

-

Core Functionalization: Modifying the Naphthalene Backbone

Beyond the imide positions, the electronic properties of NDIs can be dramatically altered by introducing substituents directly onto the electron-deficient naphthalene core. This core substitution, particularly at the 2,6- or 2,3,6,7- positions, can change the color, redox potentials, and charge-transport characteristics of the molecule.[1][6]

-

Causality Behind the Method: Direct electrophilic substitution on the highly electron-deficient NDI core is challenging. Therefore, a common and effective strategy involves first halogenating the core, typically via bromination, to create reactive sites. These bromo-substituted NDIs then serve as versatile precursors for various palladium-catalyzed cross-coupling reactions.

-

Key Strategies:

-

Bromination: Symmetrical or unsymmetrical NDIs can be di- or tetra-brominated at the core positions using appropriate brominating agents. This creates key intermediates like 2,6-dibromo-NDI.[6][7]

-

Cross-Coupling Reactions: The bromo-NDI intermediates can undergo a variety of coupling reactions to introduce new functional groups.[6]

-

Suzuki Coupling: To form C-C bonds with aryl or vinyl groups.

-

Heck Coupling: For vinylation of the core.[7]

-

Buchwald-Hartwig Amination: To introduce nitrogen-based substituents.

-

Sonogashira Coupling: To install alkyne functionalities.

-

-

Nucleophilic Aromatic Substitution: The electron-deficient nature of the NDI core also allows for direct nucleophilic aromatic substitution (SNAAr) of core halogens with N, O, or S-based nucleophiles.[1][6]

-

Experimental Protocol: Synthesis of a Symmetrical N,N'-Dialkyl-NDI

This protocol provides a representative example of the one-step synthesis of a symmetrical NDI derivative.

Objective: To synthesize N,N'-bis(2-ethylhexyl)-1,4,5,8-naphthalenetetracarboxylic diimide.

Materials:

-

1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTDA)

-

2-Ethylhexylamine

-

N,N-Dimethylformamide (DMF)

-

Methanol

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTDA) (2.68 g, 10 mmol).

-

Add N,N-Dimethylformamide (DMF) (50 mL) to the flask to suspend the NTDA.

-

Add 2-ethylhexylamine (3.88 g, 30 mmol, 3 equivalents) to the suspension.

-

Heat the reaction mixture to 110 °C and maintain this temperature with stirring for 18 hours under a nitrogen atmosphere.

-

After 18 hours, allow the reaction mixture to cool to room temperature.

-

Pour the cooled reaction mixture into 200 mL of methanol. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the collected solid with copious amounts of methanol to remove unreacted amine and residual DMF.

-

Dry the purified product in a vacuum oven. The final product should be an off-white or pale-yellow solid.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Summary: Properties of Representative NDI Derivatives

The choice of substituent at the imide and core positions significantly influences the physical and electronic properties of the resulting NDI derivative.

| Substituent (R) at Imide Position | Core Substitution | LUMO Energy Level (eV) | Electron Mobility (cm²/Vs) | Key Features & Applications |

| Alkyl Chains (e.g., hexyl, octyl) | Unsubstituted | Approx. -3.8 to -4.0 | 10⁻⁴ to 10⁻² | Good solubility in organic solvents, suitable for solution-processed organic electronics.[8][9] |

| Phenyl / Substituted Phenyl | Unsubstituted | Varies with substitution | Varies | Can enhance π-π stacking; used in supramolecular assemblies.[8][10] |

| Glycolated Chains | Unsubstituted | Approx. -3.9 | - | Increases polarity and enables use in biological or aqueous environments.[4] |

| Various Alkyl/Aryl | Core-Brominated | More negative | Varies | Key intermediate for further functionalization.[6][7] |

| Various Alkyl/Aryl | Core-Thienyl | Modulated | Up to 3.50 | Core expansion leads to higher charge carrier mobilities.[3] |

| Various Alkyl/Aryl | Core-Amino | Less negative | Varies | Amino groups act as electron donors, reducing the bandgap and shifting absorption to longer wavelengths.[1][6] |

Note: The values presented are approximate and can vary based on the specific molecular structure, measurement conditions, and device architecture.

Conclusion and Future Outlook

The synthesis of 1,4,5,8-naphthalenetetracarboxylic diimide derivatives is a mature yet continually evolving field. The fundamental condensation reactions provide reliable access to the basic NDI scaffold, while modern cross-coupling and functionalization techniques have opened the door to a nearly limitless library of derivatives with tailored properties.[1][6] Current research focuses on developing milder and more sustainable synthetic methods, such as mechanochemistry, to reduce solvent waste and reaction times.[7][11] As the demand for high-performance organic materials in electronics, renewable energy, and medicine continues to grow, the versatile and highly tunable NDI core is poised to remain a central building block for innovation.

References

-

Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews. [Link]

-

Synthesis of Functionalized Naphthalene Diimides and their Redox Properties. ResearchGate. [Link]

-

Rapid and mild synthesis of functionalized naphthalenediimides. PubMed. [Link]

-

Synthesis and Characterization of Naphthalenediimide-Functionalized Flavin Derivatives. MDPI. [Link]

-

Functional Naphthalene Diimides: Synthesis, Properties, and Applications. ACS Publications. [Link]

-

Facile synthesis of naphthalene diimide (NDI) derivatives: aggregation-induced emission, photophysical and transport properties. ResearchGate. [Link]

-

Synthesis of NDI amphiphiles. Reagents and conditions. ResearchGate. [Link]

-

Naphthalenetetracarboxylic dianhydride. Wikipedia. [Link]

-

Functional Naphthalene Diimides: Synthesis, Characterization and Optical Properties. Eastern Mediterranean University. [Link]

-

Ambient stable naphthalenediimide radical ions: synthesis by solvent-free, sonication, mechanical grinding or milling protocols. Royal Society of Chemistry. [Link]

-

Synthesis and properties of dimeric naphthalene diimides. Chemija. [Link]

-

Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. PMC - PubMed Central. [Link]

-

Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors. PMC - NIH. [Link]

-

Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors. RSC Publishing. [Link]

-

Modular synthesis of π-acceptor cyclophanes derived from 1,4,5,8-naphthalenetetracarboxylic diimide and 1,5-dinitronaphthalene. Penn State Research Database. [Link]

-

Synthesis and Properties of Polymers and Copolymers Containing Polybenzimidazo benzophenanthroline and Polyimide Structures. DTIC. [Link]

-

1,4;5,8-naphthalene-tetracarboxylic diimide derivatives as model compounds for molecular layer epitaxy. ResearchGate. [Link]

-

Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions. NIH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07081B [pubs.rsc.org]

- 5. Naphthalenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Core‐Functionalised Naphthalenediimides from Naphthalenetetracarboxylic Dianhydride using a Vibratory Ball Mill: Bromination, Imidization and Heck‐Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. Rapid and mild synthesis of functionalized naphthalenediimides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,4,5,8-Naphthalenetetracarboxylic Diimide: Properties and Applications

Introduction: The Versatility of a Core Aromatic System

1,4,5,8-Naphthalenetetracarboxylic diimide (NDI) is a planar, electron-deficient aromatic compound that has garnered significant attention across diverse scientific disciplines, from materials science to biomedicine.[1] As the smallest homologue of the rylenediimides, NDI possesses a unique combination of high electron affinity, robust chemical and thermal stability, and excellent charge carrier mobility.[1] These intrinsic properties make it a foundational building block for a new generation of organic electronic and optoelectronic devices.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of NDI, delving into the synthetic strategies for its derivatization, its key spectroscopic and electrochemical characteristics, and its burgeoning applications. The content herein is tailored for researchers, scientists, and drug development professionals seeking to leverage the remarkable potential of this versatile molecule.

Molecular Structure and Synthesis

The fundamental structure of NDI consists of a naphthalene core functionalized with two imide groups. This rigid, planar architecture is crucial to its electronic properties and its tendency to self-assemble through π-π stacking interactions.[3][4]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 4. Naphthalene diimide-based n-type small molecule organic mixed conductors for accumulation mode organic electrochemical transistors - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07081B [pubs.rsc.org]

1,4,5,8-Naphthalenetetracarboxdiimide CAS number and synonyms

An In-Depth Technical Guide to 1,4,5,8-Naphthalenetetracarboxdiimide: A Core Building Block for Advanced Functional Materials

Introduction: Unveiling a Versatile Molecular Scaffold

This compound (NDI) is a robust, planar, and highly conjugated organic compound that has emerged as a cornerstone in the development of advanced functional materials.[1] Its inherent properties, stemming from an electron-deficient aromatic core, make it a premier n-type semiconductor and a versatile building block in fields ranging from organic electronics to supramolecular chemistry and medicinal research.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into the synthesis, core scientific principles, and diverse applications of this remarkable molecule.

The compound is systematically identified by its CAS Number: 5690-24-4 .[1]

Due to its complex structure, it is known by several synonyms in scientific literature and chemical catalogs:

-

Benzo[lmn][3]phenanthroline-1,3,6,8(2H,7H)-tetrone

-

Naphthalene-1,8:4,5-tetracarboxydiimide[4]

-

1,4,5,8-Naphthalenetetracarboxylic 1,8:4,5-diimide[4]

-

NTCDI (as a common abbreviation)[1]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in various scientific domains.

| Property | Value | Source |

| Molecular Formula | C₁₄H₆N₂O₄ | [5] |

| Molar Mass | 266.21 g/mol | [1][6][5] |

| Appearance | Solid (typically powder or crystals) | |

| Melting Point | > 300 °C | [1] |

| SMILES | c1cc2c3c(ccc4c3c1C(=O)NC4=O)C(=O)NC2=O | [1][5] |

| InChI Key | BODUWJSFPLUDMP-UHFFFAOYSA-N | [1][5] |

Synthesis and Characterization: From Precursor to Purified Compound

The synthesis of NDI derivatives is a well-established process, valued for its efficiency and modularity. The primary and most common synthetic pathway involves the condensation of a commercially available precursor, 1,4,5,8-Naphthalenetetracarboxylic dianhydride (NTCDA) , with primary amines or other nitrogen-based nucleophiles.[2] This modularity allows for the straightforward introduction of various functional groups at the imide positions, enabling precise tuning of the molecule's electronic and physical properties.

Causality in Synthesis Design

The choice of reactants and conditions is dictated by the desired outcome:

-

Symmetrical vs. Unsymmetrical NDIs: Symmetrical NDIs are prepared in a one-step reaction by condensing NTCDA with two equivalents of a primary amine. For unsymmetrical NDIs, a two-step approach is necessary, first reacting NTCDA with one amine to form a monoimide-monoanhydride intermediate, which is then reacted with a different amine.[7]

-

Solvent Choice: High-boiling point polar aprotic solvents, such as N,N-dimethylformamide (DMF), are frequently used. Their high boiling point allows the reaction to be conducted at elevated temperatures, which is necessary to drive the imidization reaction to completion, while their polar nature helps to solubilize the reactants.

-

Inert Atmosphere: Reactions are often conducted under an inert atmosphere (e.g., argon) to prevent oxidation of the reactants and intermediates at high temperatures, ensuring higher purity and yield of the final product.

General Synthesis Workflow

The diagram below illustrates the fundamental transformation from the dianhydride precursor to the diimide product, the core reaction in NDI chemistry.

Caption: General synthesis of NDI via condensation.

Experimental Protocol: Synthesis of a Symmetrical NDI Derivative

This protocol provides a self-validating system for synthesizing a generic N,N'-dialkyl-NDI.

-

Reactant Preparation: In a round-bottom flask equipped with a condenser and a magnetic stirrer, suspend 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) (1.0 eq) in dry DMF.

-

Amine Addition: Add the desired primary amine (2.2 eq) to the suspension.

-

Reaction Execution: Heat the reaction mixture to 110-150 °C under an argon atmosphere and stir vigorously for 4-12 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After completion, cool the mixture to room temperature. Precipitate the product by pouring the reaction mixture into a non-solvent like water or dilute acid (e.g., 1N HCl).[7]

-

Purification: Collect the crude product by filtration, wash thoroughly with water and methanol to remove residual solvent and starting materials. Further purification can be achieved by column chromatography on silica gel or by recrystallization.[7]

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, IR spectroscopy, and mass spectrometry.[7]

Core Scientific Principles and Properties

The utility of NDI stems from its unique combination of electronic, optical, and self-assembly characteristics.

-

Electronic Properties: NDI is a canonical n-type (electron-transporting) organic semiconductor. Its electron-deficient nature is a direct consequence of the two electron-withdrawing imide groups attached to the naphthalene core. This creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO), facilitating efficient electron injection and transport.[8] The redox-active nature of NDI allows it to form stable radical anions.[1]

-

Optical Properties: Unsubstituted NDIs typically absorb ultraviolet radiation in the 200–400 nm range.[7] However, the photophysical properties can be extensively tuned. Core-functionalization with electron-donating groups (e.g., amines, thiols) can shift the absorption and emission profiles into the visible and even near-infrared regions, a strategy widely used to create novel dyes and photosensitizers.[2]

-

Supramolecular Assembly: The planar structure and extensive π-system of the NDI core promote strong π-π stacking interactions. In the solid state, these interactions lead to the formation of ordered columnar structures that are essential for efficient intermolecular charge transport, a critical factor for high-performance electronic devices.[7] This tendency to self-assemble is also exploited in supramolecular chemistry to build complex, functional architectures.[1]

-

Thermal and Chemical Stability: NDI derivatives are known for their high thermal stability and chemical robustness, often exhibiting high melting points and resistance to degradation.[7] This makes them suitable for fabrication processes that require heating and ensures the long-term operational stability of devices.

Key Applications in Research and Drug Development

The unique properties of NDI have led to its application in a wide array of advanced technologies and scientific research areas.

Organic Electronics

NDI is a workhorse material for n-channel organic semiconductors.[8]

-

Organic Field-Effect Transistors (OFETs): NDI-based polymers and small molecules are widely used as the active layer in n-channel OFETs due to their excellent electron mobility.[8]

-

Organic Photovoltaics (OPVs): In solar cells, NDIs function as electron-acceptor materials, paired with electron-donor polymers to create the bulk heterojunction required for charge separation and power generation.

-

Organic Light-Emitting Diodes (OLEDs): The high electron affinity of NDIs makes them ideal for use as electron-transporting layers in OLEDs, improving device efficiency and stability.[9]

Supramolecular Chemistry and Sensing

The NDI core is a popular building block for creating host-guest systems and molecular sensors. Its ability to form charge-transfer complexes with electron-rich molecules is a key feature.[1] This interaction often results in a distinct color change or fluorescence quenching, which can be used to detect the presence of specific analytes. This principle has been used to design sensors for aromatic systems and other guest molecules.[2][10]

Drug Development: Targeting G-Quadruplex DNA

A particularly promising application of NDI derivatives is in the field of oncology.

-

Mechanism of Action: The planar, electron-deficient surface of the NDI core allows it to act as a DNA intercalator.[1] Specifically, NDI derivatives have shown a strong and selective affinity for G-quadruplex (G4) structures.[11] G4s are non-canonical, four-stranded DNA structures that are found in high concentrations in telomeres and the promoter regions of many oncogenes.

-

Therapeutic Rationale: The stabilization of G-quadruplexes by NDI ligands can inhibit the activity of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortal replication of cancer cells. By locking the G4 in a stable conformation, the NDI molecule acts as a roadblock for the cellular machinery, leading to cell cycle arrest and apoptosis in cancer cells.[11] NDI-based compounds have shown potent and selective anticancer activity in numerous cancer cell lines and have been investigated in in-vivo mouse xenograft models.[11]

The diagram below conceptualizes the interaction of an NDI derivative with a G-quadruplex structure.

Caption: NDI derivative stabilizing a G-quadruplex.

Conclusion and Future Outlook

This compound is far more than a simple organic molecule; it is a powerful and adaptable platform for innovation. Its robust synthesis, exceptional thermal and chemical stability, and tunable optoelectronic properties have cemented its role in high-performance organic electronics. Furthermore, its unique ability to selectively target and stabilize G-quadruplex DNA structures opens exciting avenues for the development of next-generation anticancer therapeutics. As researchers continue to explore novel core modifications and side-chain functionalizations, the scope of applications for the NDI scaffold is set to expand even further, promising breakthroughs in materials science, energy solutions, and medicine.

References

-

Synthesis and properties of dimeric naphthalene diimides. (n.d.). Chemija, 27(1). Retrieved from [Link]

-

Functional Naphthalene Diimides: Synthesis, Characterization and Optical Properties. (n.d.). Eastern Mediterranean University. Retrieved from [Link]

-

Wikipedia. (n.d.). Naphthalenetetracarboxylic diimide. Retrieved from [Link]

-

PubChem. (n.d.). 1,4,5,8-Naphthalenetetracarboxylic acid diimide. Retrieved from [Link]

-

1,4;5,8-naphthalene-tetracarboxylic diimide derivatives as model compounds for molecular layer epitaxy. (2006). Journal of Materials Chemistry, 16(22), 2133-2142. Retrieved from [Link]

-

Drugfuture. (n.d.). 1,4,5,8-NAPHTHALENETETRACARBOXYLIC ACID DIIMIDE. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 1,4,5,8-NAPHTHALENETETRACARBOXYLIC ACID DIIMIDE. Retrieved from [Link]

-

Self-Assembling 1,4,5,8-Naphthalentetracarboxylic Diimide- Microwires for Optoelectronic Devices. (n.d.). Journal of Nanomaterials & Molecular Nanotechnology. Retrieved from [Link]

-

1,4;5,8-naphthalene-tetracarboxylic diimide derivatives as model compounds for molecular layer epitaxy. (2006). Journal of Materials Chemistry. Retrieved from [Link]

-

Borun New Material. (n.d.). Unlock Advanced Electronics with 1,4,5,8-Naphthalenetetramine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,4,5,8-naphthalenetetracarboxylic diimide. Retrieved from [Link]

-

Chen, G. Z., et al. (2001). Modular synthesis of pi-acceptor cyclophanes derived from 1,4,5,8-naphthalenetetracarboxylic diimide and 1,5-dinitronaphthalene. The Journal of Organic Chemistry, 66(25), 8596-8601. Retrieved from [Link]

-

Birajdar, S. S., et al. (2019). Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n-type Organic Thin Film Transistors. ChemistrySelect, 4(44), 12891-12896. Retrieved from [Link]

-

Marzano, C., et al. (2021). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Journal of Medicinal Chemistry, 64(7), 3670-3691. Retrieved from [Link]

-

Mechanism of 1,4,5,8-naphthalene tetracarboxylic acid dianhydride hydrolysis and formation in aqueous solution. (2003). Organic & Biomolecular Chemistry, 1(18), 3217-3222. Retrieved from [Link]

-

Bhosale, S. V., Jani, C. H., & Langford, S. J. (2008). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews, 108(9), 3349-3392. Retrieved from [Link]

Sources

- 1. Naphthalenetetracarboxylic diimide - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1,4,5,8-NAPHTHALENETETRACARBOXYLIC ACID DIIMIDE [drugfuture.com]

- 4. 1,4,5,8-Naphthalenetetracarboxylic acid diimide | C14H6N2O4 | CID 79771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. 5690-24-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 8. Conjoint use of Naphthalene Diimide and Fullerene Derivatives to Generate Organic Semiconductors for n–type Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. Modular synthesis of pi-acceptor cyclophanes derived from 1,4,5,8-naphthalenetetracarboxylic diimide and 1,5-dinitronaphthalene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Naphthalene Diimide (NDI) Compounds

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalene diimides (NDIs) are a cornerstone class of organic molecules, prized for their exceptional thermal stability, electron-accepting properties, and propensity for self-assembly.[1] This unique combination of features has positioned them as critical components in a vast array of applications, from organic field-effect transistors and photovoltaics to biological sensors and therapeutic agents.[1][2] Given their foundational role, the ability to rapidly and unambiguously confirm the structure and purity of newly synthesized NDI derivatives is paramount. This guide provides an in-depth technical overview of two fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR)—as the primary tools for the routine and reliable characterization of NDI compounds. We will delve into the causality behind spectral features, provide field-proven experimental protocols, and present data in a clear, actionable format.

The Naphthalene Diimide (NDI) Core: A Structural Overview

At its heart, an NDI molecule consists of a planar naphthalene core to which two imide groups are fused. This rigid, electron-deficient aromatic system is the source of many of NDIs' hallmark properties. The imide nitrogen atoms provide convenient points for synthetic modification, allowing for the attachment of various alkyl or aryl substituents (R-groups) that can tune the molecule's solubility, electronic properties, and solid-state packing.

A generalized structure is presented below, highlighting the key atomic environments that give rise to characteristic spectroscopic signals.

Caption: Generalized structure of an N,N'-disubstituted Naphthalene Diimide (NDI).

Probing the Skeleton: ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the primary structural elucidation of organic molecules. For NDIs, it provides an unambiguous fingerprint of the aromatic core and the nature of the N-substituents.

Causality of the NDI ¹H NMR Spectrum

The electron-withdrawing nature of the two imide groups significantly deshields the protons on the naphthalene core. This effect, combined with the aromatic ring current, pushes their resonance far downfield.

-

Aromatic Protons (Hₐᵣₒ): In symmetrically N,N'-disubstituted NDIs, the four protons on the naphthalene core are chemically equivalent. This results in a sharp, characteristic singlet, typically observed between 8.74 and 8.78 ppm .[1] The integration of this signal should correspond to four protons, serving as an excellent internal reference.

-

N-Alkyl Protons: For NDI compounds functionalized with alkyl chains, the protons on the carbon directly attached to the imide nitrogen (the α-methylene group, -N-CH₂ -R) are also deshielded. These typically appear as a triplet (for a linear alkyl chain) around 4.19–4.21 ppm .[1] The remaining protons of the alkyl chain appear further upfield in their expected regions (0.8–1.8 ppm).[1]

Unveiling the Carbon Framework with ¹³C NMR

¹³C NMR spectroscopy complements the proton data by providing a map of the carbon skeleton. Its key diagnostic signals validate the presence of the imide functional groups and the aromatic core.

-

Imide Carbonyl Carbons (C=O): The most downfield and highly characteristic signal in the ¹³C NMR spectrum of an NDI is that of the imide carbonyl carbons. These typically appear at approximately 162–163 ppm .[1][3]

-

Aromatic Carbons (Cₐᵣₒ): The ten carbons of the naphthalene core give rise to a set of signals in the aromatic region. For a symmetrical NDI, this is simplified due to symmetry. Typically, three distinct signals are observed between 126 and 131 ppm , corresponding to the protonated and non-protonated aromatic carbons.[1][3]

Summary of Characteristic NMR Data

The following table summarizes the expected chemical shifts for a typical symmetrically N,N'-dialkyl substituted NDI.

| Assignment | Nucleus | Typical Chemical Shift (δ) in ppm | Key Characteristics |

| Naphthalene Core Protons | ¹H | 8.74 - 8.78 | Sharp singlet, integrates to 4H |

| α-Methylene Protons (-N-CH₂ -R) | ¹H | 4.19 - 4.21 | Triplet (for linear chain), integrates to 4H |

| Other Alkyl Protons | ¹H | 0.8 - 1.8 | Multiplets, upfield region |

| Imide Carbonyl Carbons | ¹³C | 162 - 163 | Single, sharp resonance, most downfield |

| Aromatic Carbons | ¹³C | 126 - 131 | Typically 3 distinct signals for the core |

Confirming Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, providing orthogonal validation to the structural data obtained from NMR. For NDIs, the most prominent and diagnostic signals arise from the imide carbonyl groups.

Interpreting the NDI Infrared Spectrum

The vibrational spectrum of an NDI is dominated by the strong absorptions of the C=O bonds within the two imide rings.

-

Imide C=O Stretching: The imide functional group gives rise to two characteristic carbonyl stretching bands due to symmetric and asymmetric vibrational coupling. For NDIs, these are very strong and sharp absorptions typically found in the 1650-1710 cm⁻¹ region.

-

Asymmetric C=O Stretch: Usually observed around 1695-1710 cm⁻¹ .

-

Symmetric C=O Stretch: Usually observed around 1655-1670 cm⁻¹ .

-

-

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene core appear as a series of absorptions in the 1580-1600 cm⁻¹ region.

-

C-H Stretching: Aromatic C-H stretches are typically observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches from the alkyl substituents appear as strong bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ).

Summary of Key FTIR Absorption Bands

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Asymmetric Imide C=O Stretch | 1695 - 1710 | Very Strong |

| Symmetric Imide C=O Stretch | 1655 - 1670 | Very Strong |

| Aromatic C=C Stretch | 1580 - 1600 | Medium to Strong |

Field-Proven Experimental Protocols

The following protocols describe standard, self-validating procedures for acquiring high-quality NMR and FTIR data for NDI compounds.

Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of the purified NDI compound into a clean, dry vial.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). NDIs are often highly soluble in chloroform.[1]

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Ensure the spectral width covers the range from -1 to 10 ppm. The key diagnostic signals at ~8.7 ppm and ~4.2 ppm should be clearly visible and sharp.

-

Acquire a ¹³C NMR spectrum. Ensure the spectral width covers the range from 0 to 200 ppm to observe the carbonyl signal around 163 ppm.

-

-

Data Processing & Validation:

-

Reference the spectrum (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the ¹H spectrum. Validate the structure by confirming the proton ratio (e.g., the ratio of the aromatic singlet to the α-methylene triplet should be 4:4, or 1:1).

-

Compare the observed ¹H and ¹³C chemical shifts to the expected values in Section 2.3.

-

Protocol: ATR-FTIR Analysis

-

Instrument Preparation: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal. This is a critical step to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid NDI powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Scan the sample over the range of 4000-600 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Processing & Validation:

-

Perform an automatic baseline correction if necessary.

-

Identify the key absorption bands. Validate the presence of the NDI core by confirming the two strong imide C=O stretches between 1650-1710 cm⁻¹ and the aromatic C=C bands.

-

Integrated Characterization Workflow

The logical flow from a synthesized compound to a structurally validated molecule is a self-validating loop where the results of each technique must be consistent with the proposed structure.

Caption: Workflow for the spectroscopic characterization and validation of NDI compounds.

Conclusion

The combination of NMR and FTIR spectroscopy provides a comprehensive and highly reliable method for the basic characterization of naphthalene diimide compounds. ¹H and ¹³C NMR serve to elucidate the precise molecular structure and assess purity, with the downfield aromatic singlet in the ¹H spectrum and the carbonyl signal in the ¹³C spectrum acting as unmistakable fingerprints. FTIR provides rapid, orthogonal confirmation of the critical imide functional groups through their intense and characteristic carbonyl stretching vibrations. By following the integrated workflow and cross-validating the data from both techniques, researchers can proceed with confidence in the structural integrity of their NDI materials, paving the way for their successful application in science and technology.

References

- Lin, C.-C., Velusamy, M., Chou, H.-H., Lin, J. T., & Chou, P.-T. (2010). Synthesis and characterization of naphthalene diimide (NDI)-based near infrared chromophores with two-photon absorbing properties. Tetrahedron.

- Noel, S. M., & O'Shea, D. F. (2013). Synthesis and Characterization of Naphthalenediimide-Functionalized Flavin Derivatives. International Journal of Molecular Sciences.

- Marszalek, T., Gazda, M., Ulanski, J., & Fisyuk, A. S. (2023). Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics. Polymers.

- Hartnett, P. E., Dyar, S. M., Margulies, E. A., Shoer, L. E., Cook, A. W., & Wasielewski, M. R. (2015). Identification of π-Stacking Motifs in Naphthalene Diimides via Solid-State NMR. Journal of the American Chemical Society.

- Hartnett, P. E., Dyar, S. M., Margulies, E. A., Shoer, L. E., Cook, A. W., & Wasielewski, M. R. (Year not specified). Identification of π-Stacking Motifs in Naphthalene Diimides via Solid-State NMR | Request PDF. ResearchGate.

- Midgley, S. D., Wu, G., & Colquhoun, H. M. (Year not specified). 1 H-NMR spectra of PDI and NDI in CDCl 3. Peaks marked by * are due to solvent/water. ResearchGate.

- Suraru, S.-L., & Würthner, F. (2013). Functional Naphthalene Diimides: Synthesis, Properties, and Applications. Chemical Reviews.

- Al-Saraier, S. (2017). Functional Naphthalene Diimides: Synthesis, Characterization and Optical Properties. Eastern Mediterranean University.

- Rana, P., Kumari, P., & Singh, P. (2015). New Naphthalene Diimide Dye Synthesis Containing Powerful Binding Sites for Metal Ions. International Journal of Scientific & Engineering Research.

- Chowdhury, S. R., Chidambaram, C. T., Podder, D., & Haldar, D. (Year not specified). ATR‐FTIR spectrum of naphthalene diimide 1. ResearchGate.

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder.

Sources

Naphthalenediimides (NDIs): A Guide to Electron Affinity and LUMO Energy for Advanced Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthalenediimides (NDIs) represent a class of robust, electron-deficient aromatic compounds that have garnered significant attention across diverse scientific fields, from materials science to medicinal chemistry.[1] Their planar structure, high electron affinity, and tunable electronic properties make them exceptional candidates for applications ranging from organic electronics to targeted drug delivery.[2][3] A deep understanding of their fundamental electronic parameters—specifically electron affinity (EA) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount for the rational design of novel NDI-based functional systems. This guide provides a comprehensive overview of these core properties, detailing their theoretical underpinnings, methods for structural tuning, experimental determination, and computational modeling. It further connects these electronic characteristics to their functional roles, with a particular focus on applications relevant to drug development and bio-diagnostics.

Introduction: The Versatility of the Naphthalenediimide Scaffold

Naphthalenediimides (NDIs) are a class of polycyclic aromatic hydrocarbons characterized by a naphthalene core flanked by two imide groups. This core structure is inherently electron-poor, a feature that imparts high electron affinity, excellent thermal and oxidative stability, and reversible redox behavior.[1][4] These properties have established NDIs as one of the most versatile building blocks in modern chemistry.

The true power of the NDI scaffold lies in its synthetic accessibility and tunability. Functional groups can be introduced at two primary locations: the imide nitrogen positions and the aromatic naphthalene core.[1] While functionalization at the imide positions primarily modulates solubility, processability, and solid-state packing, substitution at the electron-deficient core provides a powerful handle to directly tune the molecule's fundamental electronic and optical properties.[5][6] This precise control over the NDI's electronic landscape, particularly its LUMO energy, is the key to unlocking its potential in a vast array of applications, including:

-

Drug Development: NDIs act as potent DNA intercalators, a function driven by the π-π stacking between their electron-poor core and the electron-rich DNA base pairs, making them promising anticancer agents.[7][8]

-

Bioimaging and Sensing: The electronic properties of NDIs can be engineered to create fluorescent probes that respond to changes in their local environment, such as pH, enabling real-time imaging of cellular processes.[9][10]

-

Organic Electronics: Their low-lying LUMO levels and good charge carrier mobility make NDIs exemplary n-type semiconductors for use in organic field-effect transistors (OFETs) and photovoltaic cells.[11]

This guide will focus on the two central parameters that govern these functionalities: electron affinity and LUMO energy.

Fundamental Concepts: Electron Affinity and LUMO Energy

In the realm of molecular electronics and drug design, a molecule's ability to accept an electron is a critical determinant of its function. This property is quantified by two closely related parameters: Electron Affinity (EA) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

-

Electron Affinity (EA): Defined as the energy released when an electron is added to a neutral molecule in the gaseous phase to form a negative ion.[11] A higher EA indicates a greater propensity for the molecule to accept an electron. For NDIs, their inherently high electron affinity is the foundation of their utility as electron acceptors.[1]

-

LUMO Energy: Within the framework of molecular orbital theory, the LUMO is the lowest energy orbital that is not occupied by an electron. In a simplified but highly useful approximation based on Koopmans' theorem, the energy of the LUMO (ELUMO) is directly related to the electron affinity. A lower (more negative) LUMO energy level signifies that the molecule can more readily accept an electron into this orbital.[12] Therefore, a low-lying LUMO is a hallmark of a good electron acceptor.

The relationship between these two properties is fundamental: molecules with high electron affinity possess low-lying LUMO energy levels.[11][13] For NDIs to function effectively as n-type semiconductors, DNA intercalators, or components of charge-transfer sensors, their LUMO energy must be sufficiently low to facilitate electron transfer from a donor molecule or biological partner.[14][15]

Engineering the Frontier Orbitals: How Structure Dictates Function

The LUMO energy of NDIs is not a fixed value; it can be precisely tuned through synthetic chemistry. This ability to engineer the electronic properties is what makes the NDI scaffold so powerful.

Core Substitution: The Primary Tuning Knob

The most effective strategy for modulating the LUMO energy is the introduction of substituents directly onto the naphthalene core.[1][16]

-

Electron-Withdrawing Groups (EWGs): Attaching potent EWGs, such as halogens (e.g., Bromine) or cyano groups, to the NDI core further depletes the electron density of the aromatic system.[15] This has a profound stabilizing effect on the LUMO, significantly lowering its energy. For instance, bromination of the NDI core has been shown to lower the LUMO by approximately 0.29 eV, enhancing electron extraction in perovskite solar cells.[15] This makes the NDI a much stronger electron acceptor, which is highly desirable for creating stable n-type materials that can operate in air.[17][18]

-

Electron-Donating Groups (EDGs): Conversely, attaching EDGs, such as amino groups, introduces electron density into the NDI core.[6] This primarily raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby reducing the HOMO-LUMO gap and red-shifting the molecule's absorption and emission spectra. While the effect on the LUMO is less pronounced than that of EWGs, it is still a critical tool for creating the vibrant, colorful NDI dyes used in sensing and imaging applications.[1][9]

Imide Substitution: Fine-Tuning and Processability

Functionalization at the imide nitrogens generally has a less dramatic impact on the frontier orbital energies compared to core substitution.[5][19] However, it is crucial for imparting solubility and influencing the intermolecular interactions and π-π stacking in the solid state. The choice of imide side-chains—from simple alkyl groups to more complex polar functionalities like ethylene glycol—can influence doping characteristics and charge transport properties in thin films.[20][21]

| NDI Derivative | Substituent Type | Typical LUMO Energy (eV) | Primary Effect | Reference(s) |

| NDI-(Alkyl)2 | Imide (non-polar) | -3.6 to -3.8 | Enhances solubility | [5] |

| Br2-NDI | Core (EWG) | ~ -4.1 to -4.3 | Lowers LUMO, increases EA | [15][17] |

| (R2N)2-NDI | Core (EDG) | ~ -3.8 | Raises HOMO, reduces band gap | [6] |

| Phthalimide-fused NDI | Core (EWG, extended π) | -4.21 | Lowers LUMO significantly | [18] |

Experimental Determination of LUMO Energy

The LUMO energy of a newly synthesized NDI derivative is most commonly determined experimentally using electrochemical methods, primarily Cyclic Voltammetry (CV).[5] CV measures the reduction potential of a molecule, which can be directly correlated to its LUMO energy.

Protocol: LUMO Energy Determination by Cyclic Voltammetry

This protocol provides a self-validating system for the accurate determination of NDI LUMO energies.

Objective: To measure the first reduction potential (Ered) of an NDI derivative and calculate its LUMO energy.

Materials & Equipment:

-

Potentiostat with a three-electrode cell setup (Working Electrode: Glassy Carbon or Pt; Counter Electrode: Pt wire; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)).

-

NDI sample (~1 mM concentration).

-

Anhydrous, degassed electrochemical solvent (e.g., Dichloromethane, Acetonitrile, or THF).

-

Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Internal Standard: Ferrocene (Fc).

-

Inert gas (Argon or Nitrogen) for deoxygenation.

Step-by-Step Methodology:

-

Preparation:

-

Thoroughly clean and polish the working electrode.

-

Prepare a ~1 mM solution of the NDI sample in the chosen solvent containing 0.1 M supporting electrolyte.

-

Purge the solution with inert gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution throughout the experiment.

-

-

Blank Scan:

-

Run a cyclic voltammogram of the solvent and electrolyte solution without the NDI sample to establish the potential window and ensure no interfering redox events are present.

-

-

Sample Measurement:

-